molecular formula C12H10F3N3O2 B2489762 Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1795503-18-2

Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2489762
CAS No.: 1795503-18-2
M. Wt: 285.226
InChI Key: FHSMWNLUFPZISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to their significant photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action for methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is not well-documented. compounds in this class typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group

Properties

IUPAC Name

methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)8-4-7(6-2-3-6)16-10-5-9(12(13,14)15)17-18(8)10/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSMWNLUFPZISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.